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molecular formula C11H11N3O4S B8714200 4-Amino-3-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide CAS No. 832717-27-8

4-Amino-3-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Cat. No. B8714200
M. Wt: 281.29 g/mol
InChI Key: PBVWFUVLGPHSDV-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

To a solution of 4-amino-3-(4-methanesulfonyl-phenyl)-isoxazole-5-carboxylic acid ethyl ester (4.0 g, 12.9 mmol) in methanol (50 mL) and THF (50 mL), was added a NH4OH solution (100 mL) at room temperature. The reaction was stirred for 24 h. The precipitates were filtered and washed with H2O (100 mL). The compound was dried in vacuo to afford the crude product which was used for the next step without further purification. LCMS 282.1 [M+H].
Name
4-amino-3-(4-methanesulfonyl-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:7]=1[NH2:21])=O)C.[NH4+:22].[OH-]>CO.C1COCC1>[NH2:21][C:7]1[C:8]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)=[N:9][O:10][C:6]=1[C:4]([NH2:22])=[O:3] |f:1.2|

Inputs

Step One
Name
4-amino-3-(4-methanesulfonyl-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Quantity
4 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C(=NO1)C1=CC=C(C=C1)S(=O)(=O)C)N
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The compound was dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C(=NOC1C(=O)N)C1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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